2-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
Description
2-(3,4-Dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group linked to a thiophene-substituted cyclopentylmethyl moiety. Its structure combines aromatic methoxy groups with a heterocyclic thiophene ring, a design strategy often employed in medicinal chemistry to enhance binding affinity and selectivity for neurological targets .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-23-16-8-7-15(12-17(16)24-2)13-19(22)21-14-20(9-3-4-10-20)18-6-5-11-25-18/h5-8,11-12H,3-4,9-10,13-14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQLBNUYVCUQPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is tyrosinase , an enzyme that plays a crucial role in the melanogenesis process.
Mode of Action
The compound interacts with tyrosinase in a competitive manner, inhibiting its activity. It binds to the active site of the enzyme, preventing the natural substrate from interacting with the enzyme. This results in a decrease in the enzyme’s activity and subsequently, a reduction in melanin production.
Biochemical Pathways
The compound affects the melanogenesis pathway, specifically the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the oxidation of L-DOPA to DOPA-quinone. These reactions are crucial in the early stages of melanogenesis. By inhibiting tyrosinase, the compound disrupts these reactions, leading to a decrease in melanin production.
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound features a unique structure characterized by a dimethoxyphenyl group, a thiophenyl moiety, and a cyclopentyl chain. Its molecular formula is with a molecular weight of approximately 303.39 g/mol. The presence of the methoxy groups enhances its lipophilicity, which is critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown high in vitro potency against various cancer cell lines including melanoma and pancreatic cancer. The mechanism often involves the induction of apoptosis and autophagy in cancer cells, leading to reduced tumor growth in xenograft models .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Compound A | Melanoma | Apoptosis induction | |
| Compound B | Pancreatic Cancer | Autophagy induction | |
| Compound C | Chronic Myeloid Leukemia | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of this class of compounds has also been explored. In vitro tests have demonstrated that related derivatives possess activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds suggest they could serve as lead candidates for developing new antibiotics .
Table 2: Antimicrobial Efficacy
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit tyrosinase, an enzyme crucial for melanin production, indicating potential use in skin-related therapies .
- Cell Signaling Pathways : The compound may modulate signaling pathways such as NF-κB, which is involved in inflammatory responses and cancer progression. This modulation can lead to altered cell survival and proliferation rates .
- Induction of Cell Death : By triggering apoptosis and autophagy, these compounds can effectively reduce viable cancer cell populations, making them promising candidates for anticancer drug development .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Case Study 1 : A study on a compound structurally similar to this compound showed significant tumor reduction in A375 melanoma xenografts in mice when administered at doses of 50 mg/kg/day over two weeks .
- Case Study 2 : Another investigation demonstrated that a derivative exhibited potent antibacterial activity against clinical isolates of MRSA with an MIC of 15 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Scientific Research Applications
Overview
The compound 2-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its structural features suggest a range of biological activities, making it a candidate for further research and development.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of thiophene and dimethoxyphenyl groups has been associated with enhanced cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiophene display promising activity against breast cancer (MCF-7) and lung carcinoma (A549) cells, suggesting that our compound may also exhibit similar properties due to its structural similarities .
Neuropharmacological Effects
Compounds containing cyclopentyl and piperidine structures have been studied for their neuropharmacological effects, including potential anxiolytic and antidepressant activities. The ability of such compounds to modulate neurotransmitter systems could be explored further in the context of this compound's pharmacological profile .
Anti-inflammatory Properties
The presence of methoxy groups in aromatic compounds is often linked to anti-inflammatory effects. Research into related structures suggests that these compounds may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by inflammation .
Case Study 1: Anticancer Evaluation
A study evaluating the cytotoxicity of various thiophene derivatives found that certain compounds exhibited IC50 values below 10 µM against cancer cell lines . The specific activity of This compound remains to be tested; however, its structural components align with those known to exhibit potent anticancer effects.
Case Study 2: Neuropharmacological Screening
In a neuropharmacological screening of similar compounds, researchers noted significant anxiolytic effects attributed to the cyclopentyl moiety's interaction with GABA receptors . Further investigation into this compound could elucidate its potential as a therapeutic agent in anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several pharmacologically active acetamide derivatives. Below is a detailed comparison based on structural features, biological targets, and functional data from the literature.
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Insights
Aromatic Substitution Patterns: The 3,4-dimethoxyphenyl group in the target compound is shared with A-740003, a potent P2X7 antagonist. Replacing thiophene with thiazole (as in MAO-B inhibitors 4a–4i) introduces a nitrogen atom, increasing polarity and hydrogen-bonding capability, which may explain their MAO-B selectivity .
Heterocyclic Modifications: Thiophene vs. Cyclopentylmethyl Group: Present in both the target compound and MAO-B inhibitors (4a–4i), this group may restrict conformational flexibility, optimizing binding pocket interactions .
Biological Target Selectivity: P2X7 Antagonists: A-740003’s selectivity for P2X7 over other P2X subtypes (e.g., P2X1, P2X3) is attributed to its bulky quinoline-cyanoimino substituent. The target compound’s thiophene-cyclopentylmethyl group may offer similar steric advantages but with unconfirmed selectivity . MAO-B Inhibitors: Thiazole-based analogs (4a–4i) show >100-fold selectivity for MAO-B over MAO-A, likely due to complementary interactions with the MAO-B hydrophobic substrate cavity .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide, and how do reaction conditions influence yield and purity?
Answer: The synthesis of this compound likely involves multi-step organic reactions. A common approach for structurally similar acetamides includes:
- Amide Coupling : Using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine in dichloromethane at low temperatures (273 K) to activate carboxylic acids for coupling with amines .
- Cyclopentyl Group Functionalization : Introducing the thiophen-2-yl moiety to the cyclopentane ring via nucleophilic substitution or cross-coupling reactions.
Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically impact yield and purity. For example, low temperatures reduce side reactions during coupling . Post-synthesis purification via column chromatography or recrystallization is essential, with purity typically verified by HPLC (>95%) .
Q. How can the solubility and purity of this compound be validated for preclinical studies?
Answer:
- Solubility Testing : Use techniques like shake-flask method with UV-Vis spectroscopy or HPLC to measure solubility in solvents (e.g., DMSO, PBS) at concentrations >61.3 µg/mL .
- Purity Assessment : Employ reversed-phase HPLC with C18 columns and LC-MS to confirm molecular weight (exact mass) and detect impurities. For example, a purity of 95% is achievable with optimized synthetic protocols .
- Structural Confirmation : NMR (1H/13C) and FT-IR validate functional groups (e.g., methoxy, acetamide) and aromatic/thiophene protons .
Advanced Research Questions
Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors) based on the compound’s methoxyphenyl and thiophene motifs. Docking scores and binding poses can prioritize targets for experimental validation .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to evaluate binding free energies (MM-PBSA/GBSA methods) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from acetamide) for activity against neurological disorders .
Q. How can structural discrepancies in crystallographic data be resolved for this compound?
Answer:
- X-ray Crystallography : Single-crystal diffraction resolves conformational variations (e.g., dihedral angles between aromatic rings). For example, three molecules in the asymmetric unit may show dihedral angles of 54.8°, 76.2°, and 77.5° due to steric repulsion .
- Density Functional Theory (DFT) : Compare computed vs. experimental bond lengths/angles to identify stable conformers .
- Controlled Recrystallization : Optimize solvent systems (e.g., methylene chloride) to obtain homogeneous crystals for reproducible data .
Q. What strategies address contradictions in biological activity data across in vitro and in vivo models?
Answer:
- Dose-Response Curves : Validate in vitro IC50 values (e.g., enzyme inhibition) against in vivo pharmacokinetics (e.g., bioavailability, half-life) to reconcile efficacy gaps .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to in vivo effects not observed in cell-based assays .
- Species-Specific Differences : Compare receptor homology (e.g., rodent vs. human targets) to explain variability in efficacy .
Methodological Resources
- Structural Data : PubChem (CID-specific entries) and NIST Chemistry WebBook provide validated IUPAC names, SMILES, and InChI keys .
- Spectral Libraries : mzCloud and MolPort offer high-quality MS/NMR data for cross-validation .
- Crystallographic Protocols : Acta Crystallographica Section E outlines procedures for crystal growth and refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
